molecular formula C12H19N3O2 B3223802 Tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1225218-81-4

Tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B3223802
CAS RN: 1225218-81-4
M. Wt: 237.30
InChI Key: WLWKRGQGMWUYIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It belongs to the class of pyrazole-containing compounds and has been found to exhibit promising biological activities.

Scientific Research Applications

Tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activities such as anti-inflammatory, anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate is not fully understood. However, it has been proposed that it acts by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate is its diverse range of biological activities, which makes it a promising lead compound for the development of novel drugs. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain biological assays.

Future Directions

There are several future directions for the research on tert-butyl 3-(1h-pyrazol-3-yl)pyrrolidine-1-carboxylate. One potential direction is the development of more potent analogs of this compound with improved solubility and selectivity for specific biological targets. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, the use of this compound as a tool for studying specific biological processes such as inflammation and cancer cell proliferation could also be explored.

properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-9(8-15)10-4-6-13-14-10/h4,6,9H,5,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWKRGQGMWUYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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